

CAS number and molecular formula for 2-Methyl-3-phenylquinoxaline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-phenylquinoxaline

Cat. No.: B157063

[Get Quote](#)

An In-depth Technical Guide to 2-Methyl-3-phenylquinoxaline

This technical guide provides a comprehensive overview of **2-Methyl-3-phenylquinoxaline**, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis protocols, and the biological activities of its derivatives, with a focus on their potential as anticancer agents.

Chemical Identity and Properties

2-Methyl-3-phenylquinoxaline is a derivative of quinoxaline, a bicyclic heteroaromatic compound. Its chemical structure, molecular formula, and CAS number are fundamental for its identification and characterization in research and development.

Identifier	Value	Source
IUPAC Name	2-methyl-3-phenylquinoxaline	PubChem[1]
CAS Number	10130-23-1	BOC Sciences[2], PubChem[1]
Molecular Formula	C15H12N2	BOC Sciences[2], PubChem[1]
Molecular Weight	220.27 g/mol	PubChem[1]
Alternate Formula	C15H14N2	ChemBK[3], Sigma-Aldrich[4]
Alternate Mol. Wt.	222.29 g/mol	ChemBK[3], Sigma-Aldrich[4]

Note: Discrepancies in molecular formula and weight may be due to different isomeric forms or hydration states reported by suppliers.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Greener synthesis approaches utilizing ultrasonic irradiation or catalysts like p-toluenesulfonic acid (p-TSA) have been developed to improve yields and reduce reaction times.[5] For instance, the synthesis of 2,3-diphenylquinoxaline has been achieved with a 97% yield in 8 minutes using ultrasound.[5]

A common precursor for various derivatives is 3-phenylquinoxaline-2(1H)-thione. Its synthesis and subsequent alkylation are key steps in producing a range of biologically active molecules. [6][7][8][9]

This protocol describes a two-step synthesis starting from 2-chloro-3-phenylquinoxaline.

Materials:

- 2-chloro-3-phenylquinoxaline
- N-cyclohexyldithiocarbamate cyclohexylammonium salt
- Chloroform (CHCl₃)
- Ethanol

Procedure:

- A solution of 2-chloro-3-phenylquinoxaline (2.5 mmol) in 25 mL of CHCl_3 is prepared.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- N-cyclohexyldithiocarbamate cyclohexylammonium salt (0.69 g, 2.5 mmol) is added to the solution.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- The reaction mixture is refluxed at 61°C for 12 hours.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- The solvent is evaporated under reduced pressure.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- 25 mL of ethanol is added to the solid residue, and the resulting yellowish precipitate is filtered to yield the desired product.[\[7\]](#)[\[8\]](#)[\[9\]](#)

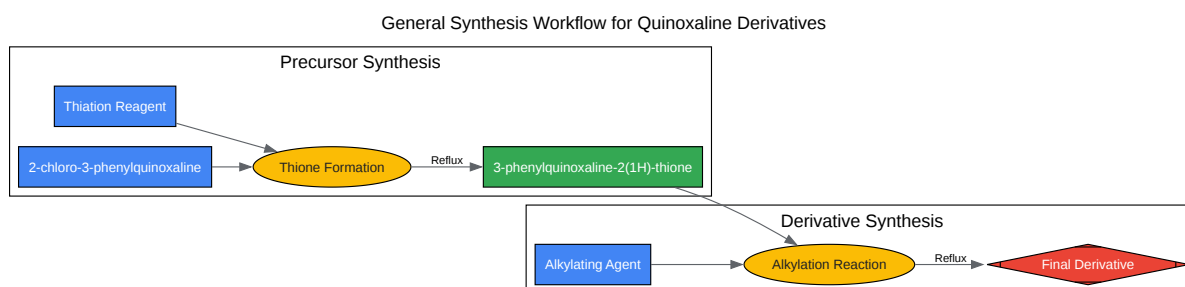
This protocol outlines the S-alkylation of the thione precursor to generate diverse quinoxaline derivatives.

Materials:

- 3-Phenylquinoxaline-2(1H)-thione (1.0 mmol)
- Triethylamine (2.0 mmol)
- Ethyl alcohol (95%)
- Appropriate alkylating agent (e.g., methyl acrylate, chloroacetonitrile) (1.0 mmol)

Procedure:

- To a mixture of 3-phenylquinoxaline-2(1H)-thione (0.24 g, 1.0 mmol) and triethylamine (0.2 mL, 2.0 mmol) in 30 mL of ethyl alcohol, the selected alkylating agent is added.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- The reaction mixture is heated under reflux for 4-12 hours.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- The mixture is then concentrated under reduced pressure.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- The resulting solid is filtered and crystallized from ethyl alcohol to yield the S-alkylated derivative.[\[6\]](#)[\[8\]](#)[\[9\]](#)



[Click to download full resolution via product page](#)

General synthesis workflow for quinoxaline derivatives.

Biological Activity and Therapeutic Potential

Quinoxaline derivatives are recognized for a wide spectrum of therapeutic properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[9] Their mechanism of action in cancer often involves the inhibition of key enzymes such as tyrosine kinases and c-MET kinase, or the induction of apoptosis.[8][9]

Numerous studies have demonstrated the potent antiproliferative activity of **2-Methyl-3-phenylquinoxaline** derivatives against various cancer cell lines.

Table of IC₅₀ Values for Quinoxaline Derivatives:

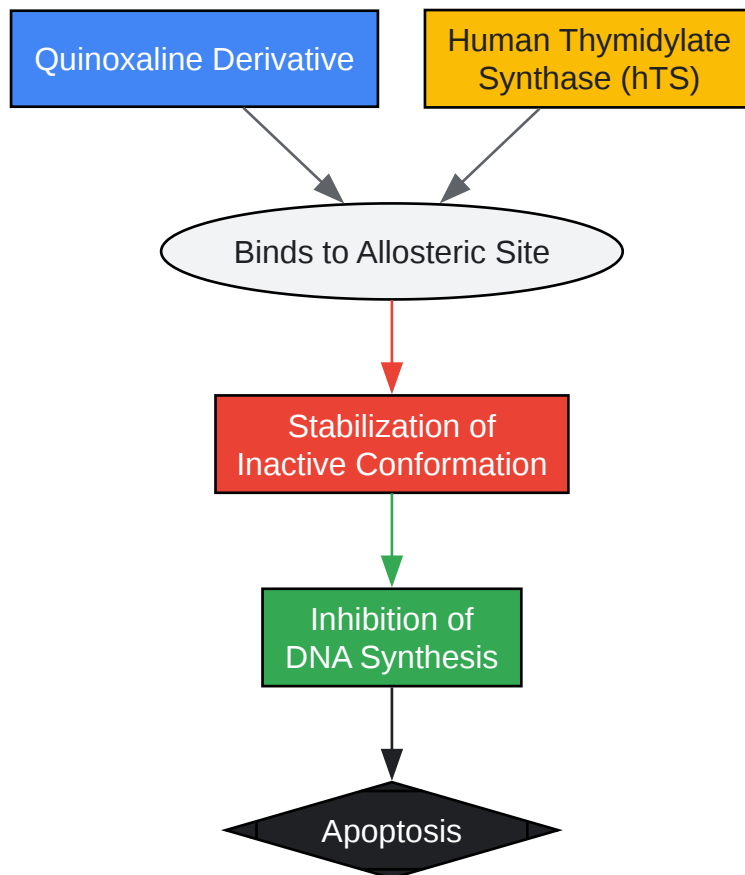
Compound	Cell Line	IC50 (μg/mL)	Reference Drug (Doxorubicin) IC50 (μg/mL)	Source
Active Derivatives (10 compounds)	HCT-116	1.9 - 7.52	3.23	ACS Omega[6]
Active Derivatives (17 compounds)	MCF-7	2.3 - 6.62	3.23	ACS Omega[6]
Compound 10b	HCT-116	1.52	Not Specified	NIH[8]
Compound 10b	MCF-7	2.0	Not Specified	NIH[8]
Compound 2a	HCT-116	28.85 ± 3.26	Not Specified	RSC Publishing[10]

| Compound 7j | HCT-116 | 26.75 ± 3.50 | Not Specified | RSC Publishing[10] |

The data indicates that several derivatives exhibit potent anticancer activity, with some showing higher efficacy than the reference drug doxorubicin.[6] Compound 10b, in particular, demonstrated the highest inhibitory action on both HCT-116 and MCF-7 cell lines.[8] Further studies on 2-oxo-3-phenylquinoxalines revealed that treatment of HCT-116 cells with compound 7j led to significant reductions in cell viability, notable morphological changes, nuclear disintegration, and chromatin fragmentation, confirming apoptosis.[10]

In silico molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting human thymidylate synthase (hTS).[6][8] The quinoxaline ring serves as a suitable scaffold, and modifications to the side chain can enhance binding affinity to the enzyme's allosteric site, stabilizing its inactive conformation.[6][8]

Proposed Mechanism of Action via hTS Inhibition



[Click to download full resolution via product page](#)

Proposed inhibition of human thymidylate synthase.

Safety and Handling

According to GHS hazard statements, **2-Methyl-3-phenylquinoxaline** is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. [1] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.

This guide consolidates current knowledge on **2-Methyl-3-phenylquinoxaline** and its derivatives, providing a valuable resource for professionals engaged in chemical synthesis and cancer research. The promising biological activities of these compounds warrant further investigation for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-3-phenylquinoxaline | C₁₅H₁₂N₂ | CID 346903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. chembk.com [chembk.com]
- 4. 2-Methyl-3-phenyl-2H-quinoxaline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. ijiset.com [ijiset.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [CAS number and molecular formula for 2-Methyl-3-phenylquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157063#cas-number-and-molecular-formula-for-2-methyl-3-phenylquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com